

Comparative Analysis of Off-Target Kinase Profiles: Trk-IN-17, Larotrectinib, and Entrectinib

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Compound of Interest

Compound Name: Trk-IN-17
Cat. No.: B12419028

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For researchers and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its potential efficacy and safety profile. This guide provides a comparative overview of the off-target screening results for the Tropomyosin receptor kinase (Trk) inhibitor, **Trk-IN-17**, against two clinically approved alternatives, Larotrectinib and Entrectinib. While comprehensive, publicly available off-target screening data for **Trk-IN-17** is limited, this guide compiles the available information and presents a detailed comparison with Larotrectinib and Entrectinib, for which more extensive selectivity data has been published.

On-Target Potency

All three inhibitors demonstrate potent activity against the Trk family of kinases (TrkA, TrkB, and TrkC), which are the intended therapeutic targets.

Compound	TrkA (IC50, nM)	TrkB (IC50, nM)	TrkC (IC50, nM)
Trk-IN-17	39	-	-
Larotrectinib	5	11	7
Entrectinib	1.7	0.4	0.5

Note: Data for **Trk-IN-17** on TrkB and TrkC is not readily available in the public domain. IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity and are indicative of potency.

Off-Target Kinase Selectivity

The selectivity of a kinase inhibitor is a critical attribute, as off-target activity can lead to unforeseen side effects or provide opportunities for therapeutic polypharmacology.

Trk-IN-17

As of the latest available data, a comprehensive off-target kinase screening panel for **Trk-IN-17** has not been publicly disclosed. Therefore, a quantitative comparison of its broader selectivity profile is not possible at this time.

Larotrectinib

Larotrectinib is renowned for its high selectivity for the Trk kinases. Preclinical studies have shown it to be over 100-fold more selective for TRK kinases compared to other kinases. While a complete public dataset is not available, the known off-target activities at a concentration of 1 μ M are presented below.

Kinase	% Inhibition at 1 μ M
TNK2	59
FAK	21
ACK1	18

Entrectinib

Entrectinib is a multi-targeted kinase inhibitor, designed to inhibit not only Trk kinases but also ROS1 and ALK. Its broader activity profile is reflected in its off-target screening results.

Kinase	IC50 (nM)
ROS1	7
ALK	12
CAMK2D	160
CAMK2G	180
DCAMKL1	260
CAMK2A	370
CAMK2B	440
MINK1	460
TNIK	640
MST4	740

Note: Only kinases with an IC50 < 1000 nM are listed for Entrectinib.

Experimental Protocols

The data presented in this guide were generated using biochemical kinase assays. While the specific protocols for **Trk-IN-17** are not available, the general principles of such assays are outlined below, based on standard industry practices and the methodologies reported for Larotrectinib and Entrectinib.

General Biochemical Kinase Assay Protocol:

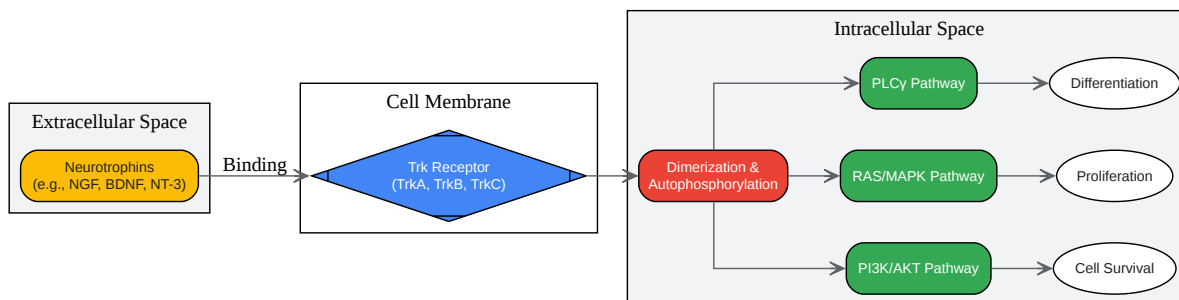
Biochemical kinase assays are performed to measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is the radiometric assay, which measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide or protein.

- Reagents:
 - Recombinant human kinase enzyme.

- Substrate (peptide or protein specific to the kinase).
- ATP (adenosine triphosphate), often including a radiolabeled variant (e.g., ^{33}P -ATP).
- Assay buffer containing necessary cofactors (e.g., Mg^{2+}).
- Test compounds (**Trk-IN-17**, Larotrectinib, Entrectinib) at various concentrations.
- Control compounds (positive and negative).
- Procedure:
 - The kinase enzyme, substrate, and test compound are incubated together in the assay buffer.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
 - The reaction is terminated, often by the addition of a stop solution (e.g., EDTA).
 - The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and capture on a membrane).
 - The amount of incorporated radiolabel is quantified using a scintillation counter.
- Data Analysis:
 - The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.
 - IC_{50} values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

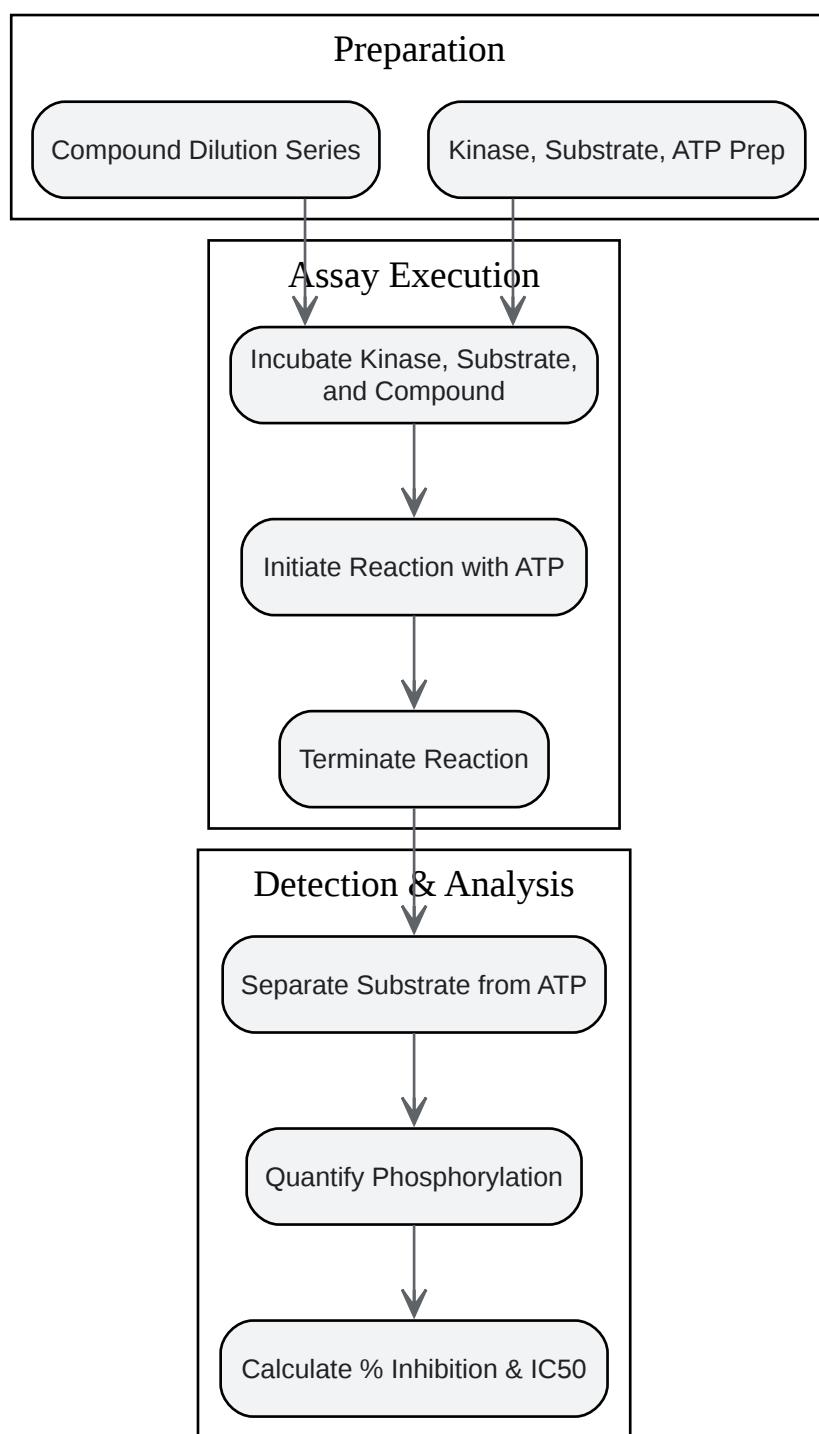
Signaling Pathway of Trk Kinases



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Caption: Simplified Trk signaling pathway.

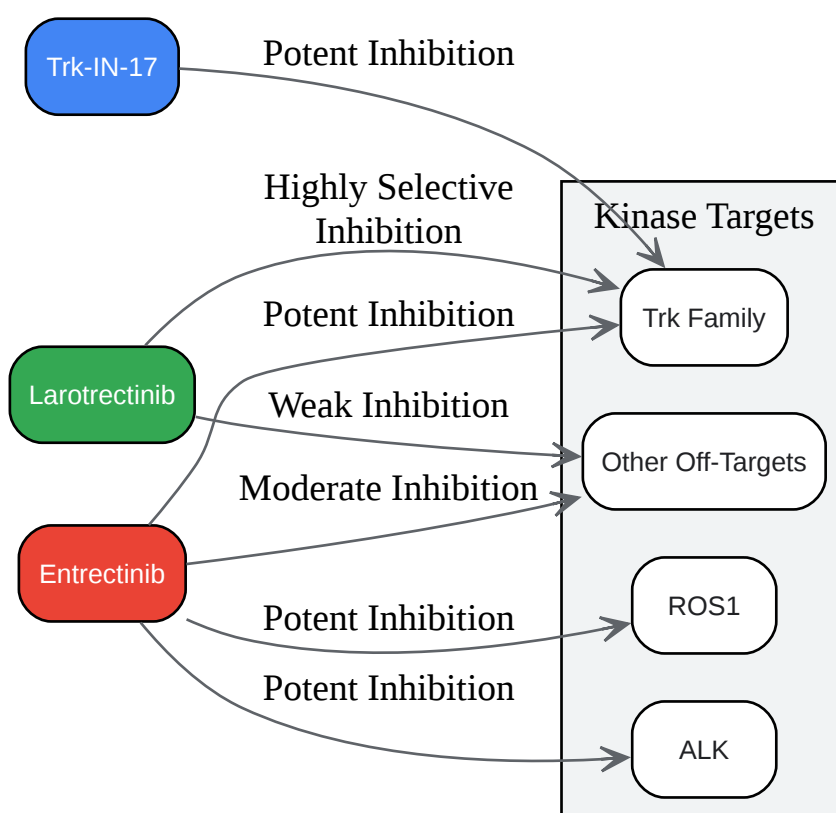
Experimental Workflow for Kinase Screening



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Caption: General workflow for a biochemical kinase assay.

Logical Relationship of Inhibitor Selectivity



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Caption: Target selectivity of Trk inhibitors.

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